Genipin

概要

説明

準備方法

合成経路と反応条件

ゲニピンは、Gardenia jasminoidesの果実に見られる配糖体であるゲニポシドの加水分解によって得られます 。 加水分解プロセスには、ゲニポシドをゲニピンに分解するβ-グルコシダーゼ酵素を使用します 。 反応は通常、室温と中性pHなどの穏やかな条件下で行われます .

工業生産方法

ゲニピンの工業生産には、Gardenia jasminoidesの果実からゲニポシドを抽出し、続いて酵素加水分解してゲニピンを生成することが含まれます 。 抽出プロセスには、水、アルコール、またはプロピレングリコールなどの溶媒が使用されることがよくあります 。 得られたゲニピンは、その後、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます .

化学反応の分析

反応の種類

ゲニピンは、酸化、還元、置換など、さまざまな化学反応を起こします 。 最も注目すべき反応の1つは、タンパク質、ペプチド、アミノ酸の第一級アミン基と架橋する能力です 。 この反応により、安定した暗青色の顔料が生成され、染色や生体触媒設計などのさまざまな用途に使用されています .

一般的な試薬と条件

主要な製品

ゲニピンの反応から生成される主要な製品には、キトサンやゼラチンなどの架橋された生体高分子が含まれます。これらは生体医薬品用途に使用されています 。 さらに、ゲニピン由来の顔料は、食品や繊維の天然着色料として使用されています .

科学研究アプリケーション

ゲニピンには、幅広い科学研究用途があります。

科学的研究の応用

Tissue Engineering and Regenerative Medicine

Genipin is widely recognized for its role as a crosslinking agent in tissue engineering. It enhances the mechanical properties and biocompatibility of scaffolds made from biopolymers such as chitosan and gelatin.

- Case Study: Chitosan Scaffolds

Research has demonstrated that this compound-crosslinked chitosan scaffolds significantly improve fibroblast viability and proliferation. In a study, microencapsulated human adipose-derived stem cells showed a 3.5-fold increase in retention compared to free cells after transplantation, indicating enhanced cardiac function and vasculogenesis .

| Biopolymer | Crosslinking Agent | Outcome |

|---|---|---|

| Chitosan | This compound | Improved fibroblast viability |

| Gelatin | This compound | Enhanced mechanical stability |

Anticancer Properties

This compound exhibits promising anticancer effects through various mechanisms, including the inhibition of mitochondrial uncoupling protein 2 (UCP2) and the induction of apoptosis in cancer cells.

- Case Study: Neuroblastoma

A study on neuroblastoma cells showed that this compound suppressed cell viability and induced apoptosis through the PI3K/AKT/mTOR signaling pathway. This suggests its potential as a therapeutic agent for treating neuroblastoma .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroblastoma | Induces apoptosis via PI3K pathway | |

| Oral Squamous Carcinoma | Suppresses growth and induces apoptosis |

Hepatoprotective Effects

This compound has been shown to provide hepatoprotection by reducing oxidative stress and inflammation.

- Case Study: Liver Injury Model

In a mouse model, this compound administration prevented liver injury induced by D-galactosamine and lipopolysaccharide, highlighting its protective role against hepatic damage .

Enzyme Immobilization

This compound's ability to crosslink proteins makes it an effective tool for enzyme immobilization, enhancing enzyme stability and activity.

- Application Example: Biocatalysts

This compound was used to immobilize enzymes on various supports, resulting in biocatalysts that exhibited increased stability compared to their free counterparts .

| Enzyme | Support Type | Stability Improvement |

|---|---|---|

| Lipase | Chitosan | Two-fold increase |

| Glucose oxidase | Gelatin | Enhanced reusability |

Antibacterial Properties

This compound demonstrates antibacterial effects, making it suitable for applications in biomedical devices and wound healing.

- Case Study: Wound Healing Applications

This compound-crosslinked chitosan gels showed enhanced antibacterial activity against common pathogens, promoting faster wound healing .

Summary of Findings

This compound's multifaceted applications span across biomedical and biotechnological fields, demonstrating its potential as a versatile compound for enhancing health outcomes and developing innovative materials.

Key Takeaways

- This compound serves as an effective crosslinking agent in tissue engineering.

- It exhibits significant anticancer properties through multiple mechanisms.

- The compound provides hepatoprotection and enhances enzyme stability for biocatalytic applications.

- Its antibacterial properties support its use in wound healing technologies.

作用機序

ゲニピンは、さまざまな分子機構を通じてその効果を発揮します。

類似化合物との比較

ゲニピンは、他の天然架橋剤やイリドイド化合物と比較されることがよくあります。

グルタルアルデヒド: グルタルアルデヒドとは異なり、ゲニピンは毒性が低く、生体適合性が高くなっています.

ゲニポシド: ゲニポシドは、ゲニピンの配糖体前駆体であり、加水分解されてゲニピンを生成します.

その他のイリドイド: 類似のイリドイド化合物には、オウバクチンやカタポルなどがあり、これらもさまざまな生物活性を示します.

生物活性

Genipin, a natural compound derived from the fruit of the gardenia plant, has garnered significant attention in recent years for its diverse biological activities. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is classified as an iridoid glycoside and is primarily known for its crosslinking properties, making it a potential candidate for biomedical applications. Its low toxicity profile compared to traditional crosslinkers like glutaraldehyde enhances its appeal in therapeutic contexts.

Antitumor Activity

This compound has been extensively studied for its antitumor properties across various cancer types. Research indicates that it can induce apoptosis (programmed cell death) and autophagy in cancer cells through multiple pathways.

- Mechanisms of Action :

- In oral squamous cell carcinoma (OSCC), this compound suppressed the growth of SCC-25 and SCC-9 cells by inducing apoptosis and autophagy. It was found to decrease p62 expression while increasing Beclin1 and LC3II levels, indicating enhanced autophagy .

- In bladder cancer models, this compound caused cell-cycle arrest at the G0/G1 phase and reduced the phosphorylation of PI3K and Akt, critical regulators of cell survival .

- This compound also inhibited the Stat3/Jak2/Mcl-1 pathway in gastric cancer cells, contributing to mitochondrial dysfunction and apoptosis .

Table 1: Summary of Antitumor Effects of this compound

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Oral Squamous Cell | Induces apoptosis and autophagy | Decreased p62; Increased Beclin1, LC3II |

| Bladder Cancer | Cell-cycle arrest at G0/G1 phase | Reduced PI3K and Akt phosphorylation |

| Gastric Cancer | Inhibits Stat3/Jak2/Mcl-1 pathway | Induces mitochondrial dysfunction |

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by modulating various signaling pathways. It has been shown to inhibit nitric oxide synthase (iNOS) and reduce the production of pro-inflammatory cytokines.

- Research Findings :

Table 2: Inflammatory Mediators Affected by this compound

| Mediator | Effect of this compound | Concentration Range |

|---|---|---|

| Nitric Oxide (NO) | Inhibition | ≤ 20 µM |

| Prostaglandin E2 | Reduction | ≤ 20 µM |

| TNF-α | Decreased expression | ≤ 20 µM |

Antimicrobial Activity

Recent studies have highlighted this compound's antimicrobial properties, particularly against bacterial infections.

- Case Study :

- In a model of microbial keratitis caused by Staphylococcus aureus and Pseudomonas aeruginosa, this compound treatment led to a significant reduction in bacterial load and inflammatory responses. Specifically, it resulted in a 99% reduction in S. aureus colony-forming units (CFUs) compared to vehicle-treated controls .

Table 3: Efficacy of this compound Against Bacterial Keratitis

| Bacterial Strain | CFU Reduction (%) | Clinical Score Improvement |

|---|---|---|

| Staphylococcus aureus | 99% | Significant reduction (p < 0.05) |

| Pseudomonas aeruginosa | Not significant | Moderate inflammation |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).

- Research Findings :

- In Drosophila melanogaster models overexpressing α-synuclein (a protein implicated in PD), this compound treatment mitigated motor deficits and reduced α-synuclein aggregation .

- Transcriptomic analysis revealed that this compound treatment altered the expression of genes involved in carbohydrate metabolism and degradation processes, suggesting potential therapeutic targets in PD .

Table 4: Neuroprotective Effects of this compound

| Model | Mechanism | Key Outcomes |

|---|---|---|

| Drosophila PD Model | Reduces α-synuclein toxicity | Improved motor function; altered gene expression |

特性

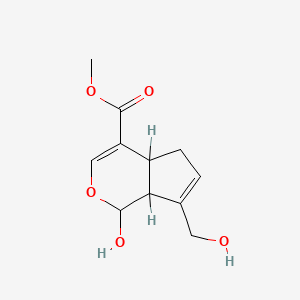

IUPAC Name |

methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKVWQKMDGGDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Genipin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6902-77-8 | |

| Record name | Genipin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | Genipin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。